Glycerol 1,2-dimethacrylate
Overview
Description
Glycerol 1,2-dimethacrylate is a chemical compound with the molecular formula C11H16O5 . It is a mixture of isomers and has a molecular weight of 228.24 .
Synthesis Analysis
This compound can be synthesized by photopolymerization . This method has economic and ecological advantages. Glycerol can be used as a coinitiator in photopolymerization and has the advantage of being inexpensive and non-toxic .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms .
Chemical Reactions Analysis
This compound can undergo polymerization reactions . The addition of glycerol in the dimethacrylate system causes few modifications in the thermal stability of the polymer and thermal events when compared with pure polymers .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3. It has a boiling point of 302.0±9.0 °C at 760 mmHg. Its vapour pressure is 0.0±1.4 mmHg at 25°C. The enthalpy of vaporization is 62.9±6.0 kJ/mol and the flash point is 107.3±12.2 °C .
Scientific Research Applications
Polymer Production and Biomedical Applications : Glycerol 1,2-dimethacrylate is used as a reactive resin, functioning as a functional monomer and a crosslinking agent in polymer production. Its applications extend to tissue engineering, drug delivery carriers, and biosensors (Definitions, 2020).
Enhancing Biomaterials : When combined with metal oxide fillers in urethane dimethacrylate polymers, it can reduce the amount of monomer needed without affecting thermal properties or mechanical resistance. This finding is significant for biomaterials development (Benites et al., 2020).
Controlled Drug Delivery : Mesoporous microbeads made from biocompatible glycerol dimethacrylate have shown potential for controlled drug delivery. They demonstrate efficient loading and release profiles for drugs like (S)-ibuprofen (Restani et al., 2010).
Applications in Exercise Science : Glycerol ingestion and infusion can improve thermoregulation and endurance during exercise in hot environments. This has implications for treating conditions like cerebral edema and for glycerol hyperhydration techniques (Robergs & Griffin, 1998).
Bioethanol and Biodiesel Production : In mixed culture fermentation processes, glycerol fermentation can produce ethanol and formate, which are valuable in bioethanol and biodiesel production processes (Temudo et al., 2008).
Polymer Monoliths Formation : The gelation of dimethacrylate-type crosslinking agents in hydrophobic solvent systems enhances the formation of ordered 3D network structures in polymer monoliths, which is important for various applications in polymer science (Aoki et al., 2004).
Thermally Induced Polymer Swelling : Acetylated glycerol dimethacrylate demonstrates a significant volume increase, suggesting its potential for thermally induced polymer "swelling" applications (Podgórski, 2013).
Hydrogen Bonding and Vinyl Group Crosslinking : Glycerol dimethacrylate (GDMA) in toluene demonstrates strong molecular interactions, indicating the potential for hydrogen bonding and vinyl group crosslinking in separation media (Aoki et al., 2006).
Metabolic Engineering for Industrial Bioprocesses : A novel metabolic engineering approach using glycerol in yeast shows potential for industrial bioprocesses, particularly in the production of 1,2-propanediol (Islam et al., 2017).
Biodiesel Byproduct Valorization : The synthesis of glycerol carbonate from glycerol demonstrates high conversion rates and reusability, making it a promising approach for valorizing biodiesel byproducts (Okoye et al., 2016).
Safety and Hazards
Glycerol 1,2-dimethacrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Properties
IUPAC Name |
[3-hydroxy-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBKKFLJMFCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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